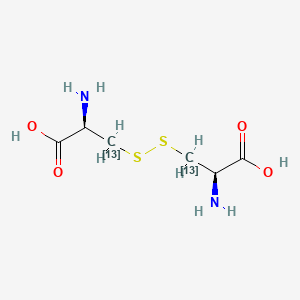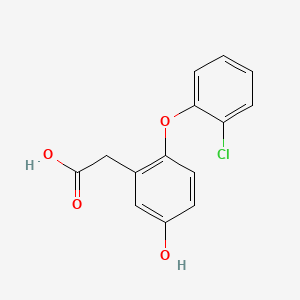
L-Cystine-3,3'-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine-3,3’-13C2 is a labeled form of L-Cystine, an amino acid that plays a critical role in various biological processes. This compound is specifically labeled with carbon-13 isotopes at the 3 and 3’ positions, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cystine-3,3’-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Cystine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process may involve multiple steps, including the protection of functional groups, isotope labeling, and deprotection .
Industrial Production Methods
Industrial production of L-Cystine-3,3’-13C2 often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 isotopes into the L-Cystine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled L-Cystine .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cystine-3,3’-13C2 undergoes various chemical reactions, including:
Oxidation: L-Cystine can be oxidized to form cysteine sulfinic acid.
Reduction: It can be reduced to form L-Cysteine.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Cysteine sulfinic acid.
Reduction: L-Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-Cystine-3,3’-13C2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Biomolecular NMR: Used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Metabolism Studies: Helps in tracing metabolic pathways and understanding the role of L-Cystine in cellular processes.
Proteomics: Used in mass spectrometry-based proteomics to identify and quantify proteins.
Drug Development: Assists in studying the pharmacokinetics and pharmacodynamics of drugs
Mécanisme D'action
L-Cystine-3,3’-13C2 exerts its effects primarily through its role as a sulfur-containing amino acid. It participates in redox reactions, acting as an antioxidant and protecting cells from oxidative stress. It is also involved in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The labeled isotopes allow for detailed studies of these processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cystine: The unlabeled form of L-Cystine.
L-Cysteine: The reduced form of L-Cystine.
D-Cystine: The D-enantiomer of L-Cystine
Uniqueness
L-Cystine-3,3’-13C2 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways involving L-Cystine is crucial .
Propriétés
Formule moléculaire |
C6H12N2O4S2 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1 |
Clé InChI |
LEVWYRKDKASIDU-IPSUFKGASA-N |
SMILES isomérique |
[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)


![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)





